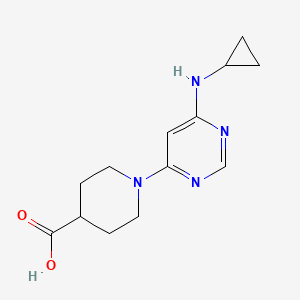![molecular formula C19H21Cl2N3O2 B2801752 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide CAS No. 1111610-87-7](/img/structure/B2801752.png)
3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. For “3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide”, the molecular formula is C15H14Cl2N2O2 and the molecular weight is 325.18986 .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Research by Asif (2014) explored derivatives structurally related to the target compound for their antitubercular activity against various strains of Mycobacterium, including M. tuberculosis and M. avium. Certain derivatives, especially those with halogenated modifications, showed significant activity, comparable to or surpassing known antitubercular agents like isoniazid (INH). This suggests the potential utility of such compounds in designing new antitubercular drugs (Asif, 2014).
Neuropharmacology
Veinberg et al. (2015) discussed the stereochemistry of phenylpiracetam and its derivatives, focusing on their central nervous system (CNS) activity. These compounds, including pyrrolidine-based structures, have shown promise in enhancing cognitive functions and mitigating cognitive impairments from various origins. This highlights the importance of stereochemistry in optimizing the biological properties of these molecules (Veinberg et al., 2015).
Chemistry of Pyridine and Benzthiazolyl Derivatives
Boča et al. (2011) reviewed the chemistry of compounds containing 2,6-bis-(benzimidazol-2-yl)-pyridine and related derivatives, focusing on their complex formation, spectroscopic properties, and biological activities. This work underscores the versatility of pyridine-based compounds in chemistry and biology, offering insights into potential research applications of structurally related compounds (Boča et al., 2011).
Pyrrolidine in Drug Discovery
Li Petri et al. (2021) provided an extensive review on the application of the pyrrolidine scaffold in drug discovery, illustrating its significance in developing compounds with diverse biological activities. The review emphasized the role of pyrrolidine and its derivatives in achieving target selectivity, highlighting the scaffold’s potential in generating novel biologically active compounds (Li Petri et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-14-6-4-13(5-7-14)16(24-10-2-3-11-24)12-22-19(25)18-15(20)8-9-17(21)23-18/h4-9,16H,2-3,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBICTCOXFOAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

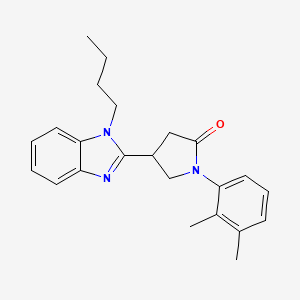
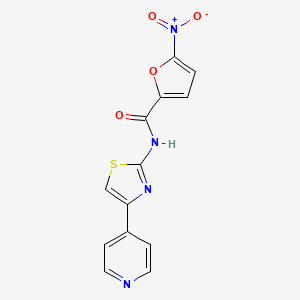
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)
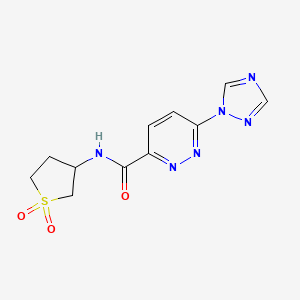


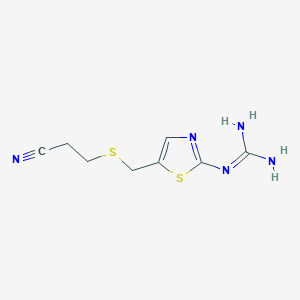
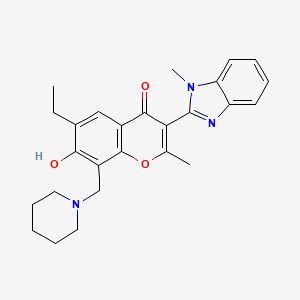


![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)


